4-Butoxy-2-(trifluoromethyl)phenol 4-Butoxy-2-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594619
InChI: InChI=1S/C11H13F3O2/c1-2-3-6-16-8-4-5-10(15)9(7-8)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3
SMILES: CCCCOC1=CC(=C(C=C1)O)C(F)(F)F
Molecular Formula: C11H13F3O2
Molecular Weight: 234.21 g/mol

4-Butoxy-2-(trifluoromethyl)phenol

CAS No.:

Cat. No.: VC13594619

Molecular Formula: C11H13F3O2

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

4-Butoxy-2-(trifluoromethyl)phenol -

Specification

Molecular Formula C11H13F3O2
Molecular Weight 234.21 g/mol
IUPAC Name 4-butoxy-2-(trifluoromethyl)phenol
Standard InChI InChI=1S/C11H13F3O2/c1-2-3-6-16-8-4-5-10(15)9(7-8)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3
Standard InChI Key HDBHAMJGNURSAG-UHFFFAOYSA-N
SMILES CCCCOC1=CC(=C(C=C1)O)C(F)(F)F
Canonical SMILES CCCCOC1=CC(=C(C=C1)O)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecular structure of 4-butoxy-2-(trifluoromethyl)phenol consists of a phenolic core substituted with a butoxy group (-OCH2_2CH2_2CH2_2CH3_3) at the 4-position and a trifluoromethyl group (-CF3_3) at the 2-position . The trifluoromethyl group, known for its strong electron-withdrawing inductive effect, significantly alters the electron density of the aromatic ring, enhancing the compound’s stability and influencing its reactivity in electrophilic substitution reactions. Conversely, the butoxy group contributes steric bulk and moderate electron-donating resonance effects, creating a balance between reactivity and solubility in nonpolar solvents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H13F3O2\text{C}_{11}\text{H}_{13}\text{F}_{3}\text{O}_{2}
Molecular Weight234.21 g/mol
CAS Registry Number1881328-65-9
Boiling PointNot reported
Melting PointNot reported

Electronic and Steric Effects

The trifluoromethyl group’s electronegativity polarizes the aromatic ring, directing incoming electrophiles to specific positions. For instance, in further substitution reactions, the meta position relative to the -CF3_3 group becomes more reactive due to the group’s -I effect. The butoxy group, while sterically demanding, enhances solubility in organic solvents such as diethyl ether and dichloromethane, facilitating its use in synthetic protocols .

Synthesis and Manufacturing

Electrophilic Aromatic Substitution

The synthesis of 4-butoxy-2-(trifluoromethyl)phenol typically begins with the trifluoromethylation of a pre-functionalized phenol derivative. Trifluoromethanesulfonic acid (CF3_3SO3_3H) or related reagents are employed under controlled conditions to introduce the -CF3_3 group via electrophilic attack. Subsequent etherification introduces the butoxy group through a nucleophilic substitution reaction, often using butanol in the presence of a base such as potassium carbonate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization Strategies
TrifluoromethylationCF3_3SO3_3H, 0–5°C, inert atmosphereSlow addition of reagent to minimize side reactions
Etherification1-Bromobutane, K2_2CO3_3, DMF, 80°CExcess butanol to drive reaction completion

Alternative Routes

Physicochemical Characteristics

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) and limited solubility in water, attributable to the hydrophobic trifluoromethyl and butoxy groups . Stability studies indicate susceptibility to oxidative degradation under acidic conditions, necessitating storage in inert atmospheres at low temperatures .

Spectroscopic Data

While specific spectroscopic data for 4-butoxy-2-(trifluoromethyl)phenol are sparse, analogous compounds suggest characteristic signals in 19F^{19}\text{F} NMR (δ ≈ -60 ppm for -CF3_3) and 1H^{1}\text{H} NMR (δ 1.0–1.5 ppm for butoxy CH3_3 groups) . Mass spectrometry would likely show a molecular ion peak at m/z 234.21 .

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block in synthesizing complex molecules, including liquid crystals and fluorinated polymers. Its electron-deficient aromatic ring facilitates Suzuki-Miyaura couplings and other transition metal-catalyzed reactions.

Materials Science

In materials science, 4-butoxy-2-(trifluoromethyl)phenol is explored for its role in designing hydrophobic coatings and dielectric materials, leveraging the -CF3_3 group’s low surface energy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator